

Idasanutlin molecular dynamics simulation binding stability

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Compound Focus: Idasanutlin

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Idasanutlin's Mechanism and Key Experimental Findings

Idasanutlin (RG7388) is a potent, second-generation MDM2 inhibitor. It works by blocking the interaction between MDM2 and the tumor suppressor protein p53. In cancer cells with wild-type p53, this inhibition stabilizes p53, activating its tumor-suppressing functions and leading to cell cycle arrest and apoptosis [1].

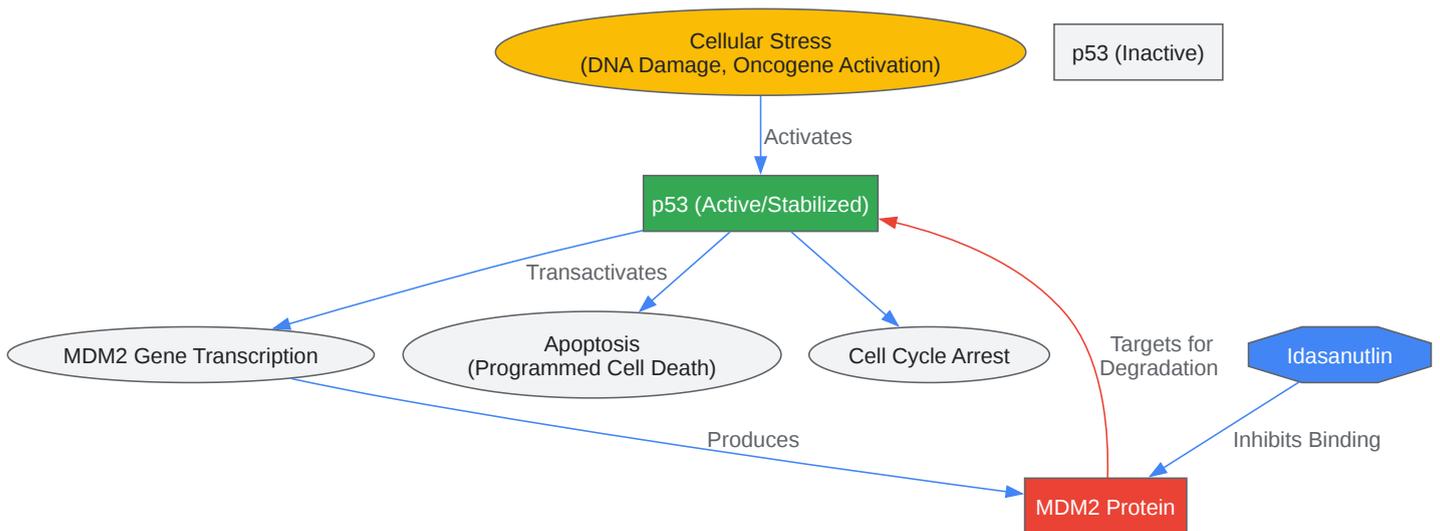
The table below summarizes key experimental findings from the search results:

Aspect	Experimental Finding	Experimental Model / Method
Anticancer Efficacy	Demonstrated efficacy in p53-sensitive lung cancer models [2].	<i>In vitro</i> 2D/3D cell culture assays (A549, NCI-H460 cells) [2].
Overcoming Drug Resistance	Resensitized venetoclax (BCL-2 inhibitor)-resistant neuroblastoma cells to venetoclax, inducing BAX-mediated apoptosis [3].	High-throughput drug screening; <i>in vitro</i> studies (KCNR, SJNB12 cell lines); <i>in vivo</i> patient-derived xenografts (PDX) [3].

Aspect	Experimental Finding	Experimental Model / Method
Formulation Challenges	Classified as a "brick-dust" molecule with poor solubility and oral bioavailability (~40.1%) [2].	HPLC analysis; development of a self-emulsifying nanocomplex (IDLIN) to enhance solubility and stability [2].
Spatiotemporal Control	A photoactivatable version (PPG-idasanutlin) allows precise, light-controlled activation of p53 pathway and growth inhibition [4].	Immunofluorescence (p53 levels); colony outgrowth assays; live-cell microscopy in RPE-1, U2OS, RKO cell lines [4].

P53-MDM2 Signaling Pathway and Idasanutlin's Role

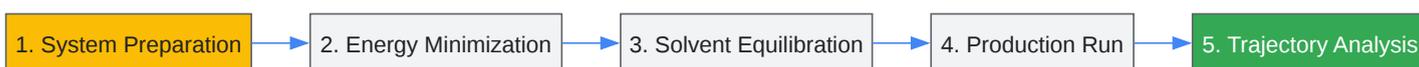
The following diagram illustrates the critical p53-MDM2 interaction pathway and how **Idasanutlin** intervenes. This pathway is fundamental to its mechanism of action.



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A Framework for MD Simulation Analysis

While specific MD data for **Idasanutlin** is not available, the general workflow and key analysis metrics for simulating protein-ligand binding are well-established in literature [5]. The diagram below outlines a typical protocol that could be applied to **Idasanutlin**.



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To perform a meaningful comparison, you would typically run simulations for **Idasanutlin** and other MDM2 inhibitors (like Nutlin-3a, RG7112, AMG-232) and analyze the following quantitative metrics [5]:

- **Binding Free Energy (ΔG):** Calculated using methods like MM/PBSA or MM/GBSA, this is a key predictor of binding affinity.
- **Root Mean Square Deviation (RMSD):** Measures the structural stability of the protein-ligand complex over time. Lower values indicate a more stable binding pose.
- **Root Mean Square Fluctuation (RMSF):** Assesses the flexibility of specific protein residues upon ligand binding, identifying key interaction points.
- **Interaction Footprint:** Details the specific hydrogen bonds, hydrophobic contacts, and salt bridges formed between the ligand and amino acids in the MDM2 binding pocket.

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